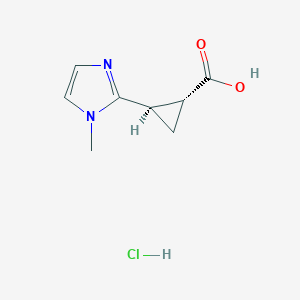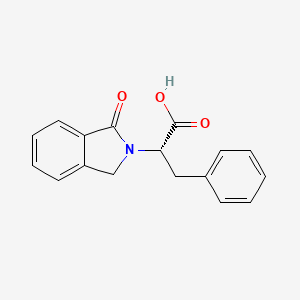
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase BRAF, which is a key player in the MAPK/ERK signaling pathway that regulates cell growth and survival.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Therapeutic Feasibility
- The study by Chu et al. (2004) focused on the oral fluoropyrimidine S-1, which integrates a 5-fluorouracil (5-FU) prodrug, aiming to enhance the feasibility and therapeutic index of 5-FU. This study specifically aimed to ascertain the feasibility of administering S-1 on a protracted schedule, determine the maximum tolerated dose, and characterize the pharmacokinetics of S-1, thereby shedding light on its potential anticancer activity. The research found that S-1, when administered once daily for 28 consecutive days every 5 weeks, exhibited predictable toxicity and a low incidence of severe adverse effects at the recommended Phase II dose. These findings highlight S-1's potential for evaluations in malignancies sensitive to fluoropyrimidines, indicating its therapeutic relevance (Chu et al., 2004).
Genetic Predictors of Chemotherapy Response 2. Gross et al. (2008) identified a strong association between a common dihydropyrimidine dehydrogenase gene polymorphism and fluoropyrimidine-related toxicity in cancer patients. This finding emphasizes the genetic factors that could influence the therapeutic outcomes and toxicity profiles of fluoropyrimidine-based treatments, suggesting the potential for personalized treatment approaches based on genetic profiling (Gross et al., 2008).
Cost Analysis of Genotype-Guided Dosing 3. Deenen et al. (2016) conducted a study that determined the feasibility, safety, and cost of DPYD*2A genotype-guided dosing of fluoropyrimidines. The study underscored the clinical significance of upfront genotyping to prevent severe and life-threatening toxicity associated with fluoropyrimidine therapy. The research also highlighted that such an approach is cost-saving on a population level, thereby suggesting economic and clinical benefits of genotype-guided dosing (Deenen et al., 2016).
Pharmacogenetic Predictors of Toxicity 4. Loganayagam et al. (2013) identified a panel of pharmacogenetic markers that are clinically significant predictors of fluoropyrimidine toxicity. The study recommended dose reduction for patients carrying certain sequence variants, paving the way for more personalized and safer chemotherapy regimens (Loganayagam et al., 2013).
Optimizing Chemotherapy Regimens 5. Tomita et al. (2019) conducted a randomized trial comparing 6 vs. 12 months of capecitabine as adjuvant chemotherapy for stage III colon cancer patients. The study found that although a 12-month regimen did not demonstrate superior disease-free survival compared to a 6-month regimen, it observed better relapse-free survival and overall survival. This study contributes to optimizing the duration of chemotherapy regimens for better clinical outcomes (Tomita et al., 2019).
Eigenschaften
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2/c14-10-6-15-13(16-7-10)21-11-2-5-18(8-11)12(20)9-19-4-1-3-17-19/h1,3-4,6-7,11H,2,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAPUVJVBGNBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)
![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)
![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)

![Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2651499.png)


![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)